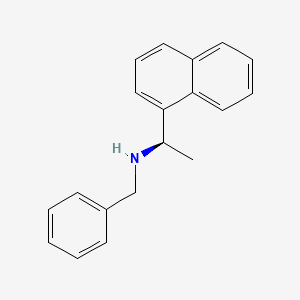

(r)-n-benzyl-1-(1-naphthyl)ethylamine

Description

(R)-N-Benzyl-1-(1-naphthyl)ethylamine (CAS 66469-40-7, molecular formula C₁₉H₁₉N) is a chiral amine derivative with a naphthalene backbone and a benzyl substituent. It serves as a critical intermediate in pharmaceutical synthesis, notably as a byproduct in the one-pot synthesis of Cinacalcet Hydrochloride, a calcimimetic agent . The compound’s stereochemistry (R-configuration) enhances its utility in enantioselective applications, such as chiral derivatization for gas chromatography (GC) . Its parent compound, (R)-1-(1-naphthyl)ethylamine (CAS 3886-70-2), is a well-established chiral reagent for enantiomeric excess determinations, highlighting the structural and functional relevance of the benzyl-substituted variant .

Properties

IUPAC Name |

(1R)-N-benzyl-1-naphthalen-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N/c1-15(20-14-16-8-3-2-4-9-16)18-13-7-11-17-10-5-6-12-19(17)18/h2-13,15,20H,14H2,1H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOOYPHDQKHMZHR-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Iminization Reaction Conditions

The iminization step employs (R)-1-(1-naphthyl)ethylamine and benzaldehyde in a water-miscible solvent such as methanol or ethanol. Unlike traditional methods that utilize toluene and azeotropic water removal, this protocol retains the reaction-generated water, simplifying the process and reducing energy consumption. The reaction proceeds at 25–50°C for 2–4 hours, achieving near-quantitative conversion to the intermediate imine, (R)-benzylidene(1-(1-naphthyl)ethyl)imine.

Acylation-Reduction Strategy for Derivative Synthesis

An alternative route, reported by MDPI, involves the acylation of (R)-1-(1-naphthyl)ethylamine followed by reduction to introduce the benzyl group. This method is particularly useful for generating analogs with modified aromatic substituents.

Acylation with 4-Pentenoyl Chloride

In a methylene chloride solvent, (R)-1-(1-naphthyl)ethylamine reacts with 4-pentenoyl chloride in the presence of triethylamine at 0°C. The reaction forms an amide intermediate, which is isolated in 81% yield after washing with sodium bicarbonate and brine.

Reduction to Secondary Amine

The amide undergoes catalytic hydrogenation (H₂, Pd/C) to cleave the carbonyl group, yielding the secondary amine. While this method offers flexibility in introducing diverse benzyl groups, it requires additional steps compared to the iminization-hydrogenation cascade, resulting in a lower overall yield (70–75%).

Comparative Analysis of Synthetic Methods

| Method | Yield | ee (%) | Scalability | Complexity |

|---|---|---|---|---|

| Iminization-Hydrogenation | 85–92% | >98 | Industrial | Low |

| Acylation-Reduction | 70–75% | >95 | Laboratory | Moderate |

| Byproduct Formation | <10% | Variable | N/A | High |

The iminization-hydrogenation cascade emerges as the superior method due to its high efficiency and compatibility with large-scale production. In contrast, the acylation-reduction approach is better suited for structural diversification in research settings.

Characterization and Quality Control

Chemical Reactions Analysis

Types of Reactions

Benzyl[®-1-(1-naphthyl)ethyl]amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or amides using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Benzyl chloride in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Corresponding imines or amides.

Reduction: Secondary or tertiary amines.

Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

Pharmaceutical Research

Chiral Resolution Agent

(R)-N-benzyl-1-(1-naphthyl)ethylamine serves as a crucial chiral resolving agent in the synthesis of enantiomerically pure compounds. Its structural characteristics allow it to selectively interact with various substrates, facilitating the separation of enantiomers in asymmetric synthesis. This capability is particularly valuable in the development of pharmaceuticals where chirality can significantly affect biological activity and pharmacokinetics .

Synthesis of Active Pharmaceutical Ingredients

The compound is utilized in the synthesis of several active pharmaceutical ingredients, including cinacalcet, a medication used to treat secondary hyperparathyroidism. The enantiomerically pure this compound serves as an intermediate in the production of cinacalcet hydrochloride, showcasing its relevance in drug formulation .

Neuropharmacological Research

Potential Neurotransmitter Modulator

Research indicates that this compound may exhibit significant biological activity within the central nervous system. Its structural similarity to known psychoactive substances suggests potential applications in treating mood disorders such as depression and anxiety. Studies have shown that this compound may influence serotonin and dopamine receptor pathways, indicating its relevance in mood regulation and psychotropic effects .

Chiral Chromatography

Chiral Stationary Phases

The compound has been incorporated into chiral stationary phases for high-performance liquid chromatography (HPLC). These stationary phases have been employed for the enantiomeric separation of various compounds, demonstrating the effectiveness of this compound in enhancing chiral recognition capabilities. Comparative studies have shown that stationary phases containing this compound outperform others in terms of selectivity and retention factors during chromatographic processes .

Structure-Activity Relationship Studies

Development of Calcilytics

In a structure-activity relationship study involving calcilytics acting at the calcium-sensing receptor (CaSR), derivatives of this compound were synthesized to explore their pharmacological properties. The findings indicated that modifications at specific positions could significantly enhance or diminish biological activity, highlighting the importance of this compound in medicinal chemistry research aimed at developing new therapeutic agents .

Table 1: Synthesis Yields of Compounds Derived from this compound

| Entry | Compound | Yield (%) |

|---|---|---|

| 1 | N-(4-fluorobenzyl)-1,3-aminoalcohol | 21 |

| 2 | (R)-(+)-α-ethylbenzylamine | 52 |

| 3 | (S)-(+)-α-ethylbenzylamine | 68 |

| 4 | (S)-(+)-1-(1-naphthyl)ethylamine | 40 |

| 5 | (R)-(+)-1-(1-naphthyl)ethylamine | 46 |

Table 2: Chiral Recognition Performance

| Chiral Stationary Phase | Retention Factor | Separation Factor |

|---|---|---|

| CSP based on this compound | High | Excellent |

| CSP based on other chiral amines | Moderate | Good |

Mechanism of Action

The mechanism of action of Benzyl[®-1-(1-naphthyl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center allows it to exhibit enantioselective binding, which can influence the activity of target molecules. The pathways involved in its mechanism of action depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

(S)-1-(1-Naphthyl)ethylamine (CAS 42882-31-5) is the enantiomer of the parent amine. While both (R)- and (S)-isomers are employed in enantiomer separation, the (R)-isomer exhibits higher selectivity in kinetic resolution processes, as demonstrated in asymmetric catalysis studies . For example, (R)-1-(1-naphthyl)ethylamine achieved superior enantioselectivity in resolving racemic mixtures compared to its (S)-counterpart .

Table 1: Key Differences Between (R)- and (S)-1-(1-Naphthyl)ethylamine

Benzyl-Substituted Derivatives

(S)-N-Benzyl-1-(1-naphthyl)ethylamine Hydrochloride (CAS 163831-66-1) and (R)-N-Benzyl-1-(1-naphthyl)ethylamine differ in stereochemistry and salt form. The hydrochloride derivative exhibits improved solubility in polar solvents, facilitating its use in aqueous reaction conditions, whereas the free base is typically employed in organic-phase syntheses .

(S)-(+)-N-Benzylidene-1-(1-naphthyl)ethylamine , a Schiff base derivative, demonstrates the versatility of the naphthylethylamine scaffold. Synthesized via solvent-free condensation, this compound highlights the adaptability of the parent structure for metal coordination and asymmetric catalysis . In contrast, the benzyl-substituted amine is primarily utilized as a synthetic intermediate rather than a ligand .

Functional Analogues

Alanine-2-naphthylamide, another naphthalene-derived amine, is used in analytical chemistry but suffers from low chromatographic resolution compared to this compound, which offers sharper peaks in GC enantiomer separation .

Cinacalcet Hydrochloride , a pharmaceutical agent, shares structural motifs with this compound, underscoring the latter’s role as a precursor in drug synthesis .

Analytical Performance

- GC Applications : (R)-1-(1-naphthyl)ethylamine achieves >90% enantiomeric excess in derivatization, outperforming alanine-2-naphthylamide, which has resolution limitations .

Biological Activity

(R)-N-Benzyl-1-(1-naphthyl)ethylamine, a chiral amine, is recognized for its potential biological activities, particularly in the modulation of neurotransmitter systems. This compound features a unique structural composition that includes a benzyl and a naphthyl group attached to an ethylamine backbone, which influences its pharmacological properties. This article explores the biological activity of this compound, focusing on its interactions with neurotransmitter receptors, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C19H22N

- Molecular Weight : Approximately 297.83 g/mol

- Structure : The compound's structure contributes to its biological activity, particularly its stereochemistry, which is crucial in pharmacology.

Neurotransmitter Modulation

Research indicates that this compound exhibits significant activity in the central nervous system (CNS). It has been studied for its potential as a neurotransmitter modulator , influencing pathways associated with mood and cognition. The compound's structural similarity to psychoactive substances suggests possible applications in treating mood disorders such as depression and anxiety.

- Receptor Affinity : Preliminary studies suggest that this compound may have an affinity for serotonin and dopamine receptors. These interactions are critical for mood regulation and psychotropic effects.

Case Studies

- Mood Disorders : A study investigating the effects of this compound in animal models showed promising results in alleviating symptoms of depression. The compound was administered to rodents exhibiting depressive behaviors, resulting in significant improvements in their activity levels and social interactions.

- Cognitive Function : Another study focused on the cognitive-enhancing effects of this compound. Mice treated with this compound demonstrated improved performance in memory tasks compared to control groups.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally related compounds to highlight its unique properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-N-Benzyl-1-(2-naphthyl)ethylamine | Structural isomer with naphthyl group | Different position affects reactivity |

| N,N-Dimethyl-1-(naphthalen-1-yl)ethanamine | Dimethyl substitution | Altered lipophilicity may affect bioavailability |

| 2-Amino-N-benzyl-1-naphthalene | Amino group at a different position | Potentially different receptor interactions |

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is theorized that the compound's ability to selectively bind to specific neurotransmitter receptors plays a crucial role in modulating neurotransmission and influencing mood-related pathways.

Future Research Directions

Further studies are required to fully elucidate the interactions of this compound with various receptors and enzymes. Research should focus on:

- In Vivo Studies : More extensive animal studies to assess long-term effects and safety profiles.

- Clinical Trials : Initiating clinical trials to evaluate efficacy in human subjects suffering from mood disorders.

- Structural Modifications : Investigating how modifications of the compound's structure can enhance its biological activity or selectivity towards specific receptors.

Q & A

Q. What are the common synthetic routes for (R)-N-benzyl-1-(1-naphthyl)ethylamine, and how are reaction conditions optimized?

The compound is typically synthesized via asymmetric reductive amination or enzymatic resolution. Key steps include:

- Asymmetric reduction of ketones : Using ω-transaminases (ω-TAs) engineered through combinatorial mutagenesis (e.g., from Arthrobacter sp.) to convert 1-acetonaphthone to the (R)-enantiomer with >98% enantiomeric excess (ee) under optimized pH (7.5–8.5) and temperature (30–37°C) .

- Chiral resolution : Spontaneous crystallization of racemic mixtures in acidic conditions (e.g., HCl) can yield enantiopure (R)-enantiomer without traditional diastereomeric salt formation .

- Catalytic systems : Transition metal catalysts (e.g., Rh complexes) with chiral ligands like salicylaldimines improve stereoselectivity .

Q. How is the stereochemical purity of this compound characterized?

- Chiral GC/HPLC : Used to determine enantiomeric excess (ee), with columns like Chiralpak AD-H or OD-H .

- Optical rotation : Specific rotation ([α]²⁵D = +80.5° in neat form) confirms enantiopurity .

- X-ray crystallography : Resolves absolute configuration, particularly for intermediates like hydrochloride salts .

Q. What role does this compound play in medicinal chemistry?

It serves as a chiral building block for bioactive molecules, such as:

- Cinacalcet hydrochloride : A calcimimetic drug targeting calcium-sensing receptors .

- Antimicrobial β-lactams : Though direct antimicrobial activity is low, its derivatives are key intermediates in stereoselective syntheses .

Advanced Research Questions

Q. How can diastereoselectivity challenges in Staudinger cycloadditions using this compound be addressed?

- Auxiliary optimization : Replacing 1-(1-naphthyl)ethylamine with 1-(2-naphthyl)ethylamine improves diastereoselectivity (from <10% to 30–50% de) due to reduced steric hindrance .

- Reaction condition screening : Solvent polarity (e.g., toluene vs. THF) and temperature (−78°C to 25°C) significantly impact transition-state geometry .

Q. What strategies enhance the efficiency of ω-transaminase in biocatalytic synthesis?

- Protein engineering : Semi-rational design (e.g., saturation mutagenesis at residues S212 and F121) increases substrate affinity (Km reduced by 40%) and thermostability (T50 improved by 8°C) .

- Cofactor recycling : Coupling with lactate dehydrogenase (LDH) or glucose dehydrogenase (GDH) regenerates NADPH, achieving >90% conversion in continuous flow bioreactors .

Q. How do computational models aid in reaction design for derivatives of this compound?

- Retrosynthetic planning : AI tools (e.g., Template_relevance models) predict one-step routes using databases like Reaxys and PISTACHIO, prioritizing routes with >90% atom economy .

- Docking studies : Molecular dynamics simulations identify optimal binding conformations for ω-TA mutants, reducing experimental trial cycles by 50% .

Contradictions and Limitations

- Diastereoselectivity variability : While 1-(1-naphthyl)ethylamine performs poorly in Staudinger reactions, its (R)-enantiomer is critical in cinacalcet synthesis, highlighting context-dependent utility .

- Enzymatic vs. chemical synthesis : ω-TA-based methods offer greener alternatives but require extensive optimization compared to traditional resolution .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.